Stearic acid-2,2-d2
Overview
Description
Stearic acid is a long-chain saturated fatty acid consisting of 18 carbon atoms. It is a significant component in various applications due to its stability and nature. The derivative "stearic acid-2,2-d2" includes deuterium atoms at specific positions, altering its physical and chemical properties for specialized applications.
Synthesis Analysis
The synthesis of stearic acid derivatives, including "stearic acid-2,2-d2," involves chemical reactions that incorporate deuterium atoms into the fatty acid chain. A notable method for the synthesis involves using tris(triphenylphosphine) chlororhodium(I) for the incorporation of deuterium, with overall yields ranging from 40 to 60% (Adlof & Emken, 1981).
Molecular Structure Analysis
The molecular structure of stearic acid and its deuterated forms can be characterized using various spectroscopic methods. The B-form of stearic acid has been studied using X-ray diffraction, revealing specific conformations and crystal structures (Goto & Asada, 1978).
Chemical Reactions and Properties
Stearic acid undergoes several chemical reactions, including deoxygenation and decarboxylation, to form various products. For example, stearic anhydride is a reactive intermediate in the decarbonylation of stearic acid, showing the versatility of stearic acid in chemical transformations (Hollak et al., 2012).
Physical Properties Analysis
The physical properties of stearic acid and its derivatives, such as melting point, solubility, and crystalline structure, are crucial for its applications. The crystal structure of the C form of stearic acid has been determined, showing differences in unit-cell dimensions and structural parameters compared to other forms (Malta et al., 1971).
Chemical Properties Analysis
The chemical properties of stearic acid, including its reactivity and interaction with other compounds, are essential for understanding its behavior in various environments. The synthesis and characterization of stearic acid derivatives provide insights into their potential chemical activities and applications (Meng, 2012).
Scientific Research Applications
Neuroprotection : Stearic acid has been shown to protect brain slices from oxygen-glucose deprivation, NMDA, and hydrogen peroxide damage. Its neuroprotective effects are mediated by the phosphatidylinositol 3-kinase pathway (Wang et al., 2006).
Nanomaterial Synthesis : The stearic acid method (SAM) is effective in preparing nanostructured TiO2/SnO2 binary oxides with higher photocatalytic activity than those produced by conventional sol-gel methods. This results in better dispersity and larger specific surface area (Yang et al., 2002).
Polymer Formulation Enhancement : Stearic acid enhances workability, reduces surface energy, and improves filler/matrix compatibility in polymer formulations and composite processing (Patti et al., 2021).
Solar Cell Efficiency : In dye-sensitized solar cells, stearic acid as a coadsorbent improves power conversion efficiency by 25%, even with lower dye coverage (Lim et al., 2011).
Quantum Dot Growth Control : Increasing stearic acid concentration in a liquid paraffin matrix allows precise control of CdSe quantum dot growth, particle size, and optical properties, indicating potential industrial applications (Yordanov et al., 2008).
Dietary Health Effects : Dietary stearic acid reduces visceral fat in mice, potentially reducing the risk of breast cancer metastasis and improving survival rates (Shen et al., 2014).
Decarbonylation and Ketonization : Stearic anhydride, derived from stearic acid, acts as a reactive intermediate in the hydrogen free decarbonylation and ketonization of stearic acid, potentially leading to a selective low-temperature decarbonylation process towards olefins (Hollak et al., 2012).
Biodegradable Heterocycles Synthesis : Biodegradable heterocycles synthesized with stearic acid show potential for medical and surface applications, with some showing higher activity than commercial antibiotics (El-Sayed, 2016).
Cholesterol Metabolism : Stearic acid does not raise cholesterol levels, making it a potential substitute for palmitic acid in cholesterol-lowering diets (Grundy, 1994).
Thermal Energy Storage : The eutectic mixture of myristic acid and stearic acid, with a melting temperature of 44.13°C, is a potential material for low-temperature thermal energy storage applications in solar heating and greenhouse heating (Sari & Kaygusuz, 2006).
Safety And Hazards
properties
IUPAC Name |
2,2-dideuteriooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FBCWWBABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492800 | |
Record name | (2,2-~2~H_2_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid-2,2-d2 | |
CAS RN |
19905-58-9 | |
Record name | (2,2-~2~H_2_)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19905-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.